Cafamycin

Description

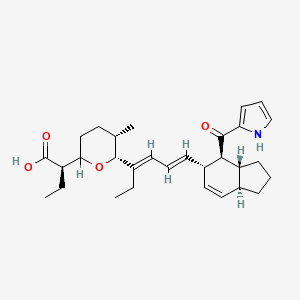

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO4/c1-4-20(29-19(3)14-17-26(35-29)23(5-2)30(33)34)9-6-11-22-16-15-21-10-7-12-24(21)27(22)28(32)25-13-8-18-31-25/h6,8-9,11,13,15-16,18-19,21-24,26-27,29,31H,4-5,7,10,12,14,17H2,1-3H3,(H,33,34)/b11-6+,20-9+/t19-,21-,22-,23+,24+,26?,27+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINFXFISYDXMAU-JMSKQREWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCC(C(O1)C(=CC=CC2C=CC3CCCC3C2C(=O)C4=CC=CN4)CC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1CC[C@@H]([C@@H](O1)/C(=C/C=C/[C@H]2C=C[C@@H]3CCC[C@H]3[C@@H]2C(=O)C4=CC=CN4)/CC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112303-17-0 | |

| Record name | Cafamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112303170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Unseen Disruptor: A Technical Guide to the Mechanism of Action of Cafamycin on Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafamycin, a novel polyether ionophore antibiotic, represents a promising avenue in the ongoing battle against Gram-positive bacterial pathogens. As an analog of the pyrrol ether antibiotic Indanomycin (X-14547A), its mechanism of action deviates from many conventional antibiotics that target cell wall synthesis or protein translation. Instead, this compound functions as a sophisticated ion transporter, disrupting the delicate electrochemical balance across the bacterial cell membrane, leading to a cascade of events culminating in cell death. This technical guide provides an in-depth exploration of the molecular interactions and physiological consequences of this compound's activity on Gram-positive bacteria, supported by quantitative data from related polyether ionophores, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Introduction: The Rise of a Novel Ionophore

This compound is a polyether antibiotic produced by Streptomyces sp. that has demonstrated significant activity against a range of Gram-positive bacteria. Structurally characterized as an analog of Indanomycin, it belongs to the class of ionophore antibiotics. These molecules are lipid-soluble and are capable of binding and transporting ions across biological membranes. This unique mode of action makes them particularly effective against Gram-positive organisms, which lack the protective outer membrane found in their Gram-negative counterparts. Understanding the precise mechanism of this compound is crucial for its potential development as a therapeutic agent, especially in an era of growing antibiotic resistance.

Mechanism of Action: Disrupting the Electrochemical Gradient

The primary mechanism of action of this compound, like other polyether ionophores, is the disruption of the transmembrane ion concentration gradients in Gram-positive bacteria. This process can be broken down into several key steps:

-

Membrane Insertion: Due to its lipophilic nature, this compound readily inserts into the lipid bilayer of the bacterial cytoplasmic membrane.

-

Cation Sequestration: Within the membrane, this compound's flexible structure allows it to form a coordination complex with specific cations, primarily monovalent and divalent cations such as K+, Na+, and Ca2+. This binding is facilitated by the oxygen atoms within the polyether backbone.

-

Ion Transport: The this compound-cation complex, being lipid-soluble, can then diffuse across the membrane, effectively shuttling the ion from one side to the other. This transport can occur in exchange for a proton (H+), a process known as electroneutral exchange, which dissipates both the ion gradient and the proton motive force.

-

Disruption of Membrane Potential: The continuous and uncontrolled transport of ions across the membrane collapses the existing electrochemical gradient. This membrane potential is vital for numerous cellular processes, including ATP synthesis, nutrient uptake, and maintenance of cellular homeostasis.

-

Cellular Demise: The loss of membrane potential and the disruption of ion homeostasis lead to a cascade of detrimental effects, including the inhibition of essential metabolic processes and ultimately, bacterial cell death.

Data Presentation: Antimicrobial Activity of Polyether Ionophores

| Antibiotic | Organism | MIC (µg/mL) | Reference |

| Indanomycin | Staphylococcus aureus | 0.6 | [1] |

| Indanomycin | Bacillus subtilis | 10.5 | [1] |

| Salinomycin | Staphylococcus aureus (MRSA) | 0.5 - 4 | [2] |

| Narasin | Staphylococcus aureus (MRSA) | 0.5 - 4 | [2] |

| Monensin | Enterococcus faecalis | >2 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ionophore antibiotics like this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of the 96-well plate.

-

Add the bacterial inoculum to each well. Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth, as observed by the naked eye or by measuring the optical density at 600 nm.

Membrane Potential Assay using a Voltage-Sensitive Dye

This assay measures the disruption of the bacterial membrane potential caused by an ionophore. The dye DiSC3(5) is a fluorescent probe that accumulates in polarized membranes, and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

Materials:

-

Log-phase culture of Gram-positive bacteria

-

Buffer (e.g., PBS or a specific assay buffer)

-

DiSC3(5) stock solution (in DMSO)

-

This compound solution

-

Valinomycin (as a positive control for K+ ionophore activity)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Harvest log-phase bacteria by centrifugation and wash them with the assay buffer.

-

Resuspend the cells in the buffer to a specific optical density (e.g., OD600 of 0.2).

-

Add DiSC3(5) to the cell suspension to a final concentration of 1-2 µM and incubate in the dark for a period to allow for dye uptake and fluorescence quenching.

-

Monitor the baseline fluorescence until it stabilizes.

-

Add the this compound solution to the cell suspension at the desired concentration.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

-

A positive control with Valinomycin can be run in parallel to confirm the assay's responsiveness.

References

- 1. Uptake of indolmycin in gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Polyether ionophore resistance in a one health perspective [frontiersin.org]

Cafamycin's Antimicrobial Spectrum: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafamycin is a polyether ionophore antibiotic with reported activity against Gram-positive bacteria.[1] As an analog of the better-characterized ionophore indanomycin, this compound belongs to a class of compounds known for their ability to disrupt transmembrane ion gradients in microorganisms. This technical guide provides an in-depth overview of the antimicrobial activity of this compound, drawing upon available data for structurally related polyether ionophores to elucidate its potential spectrum and mechanism of action. Due to the limited availability of specific quantitative data for this compound, this paper presents analogous data from other well-studied polyether ionophores to provide a representative understanding of its antimicrobial profile.

Antimicrobial Spectrum of Activity

The antimicrobial activity of polyether ionophores is primarily directed against Gram-positive bacteria. This selectivity is attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria; the outer membrane of Gram-negative bacteria is generally impermeable to these hydrophobic compounds.

| Microorganism | Antibiotic | MIC Range (µg/mL) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Monensin | 0.5 - 4 |

| Salinomycin | 0.5 - 4 | |

| Narasin | 0.5 - 4 | |

| Vancomycin-Resistant Enterococcus spp. (VRE) | Monensin | 8 - 16 |

| Salinomycin | 8 - 16 | |

| Narasin | 8 - 16 |

Note: This data is presented as a proxy for this compound's activity based on the known spectrum of related polyether ionophore antibiotics.[1]

Mechanism of Action: Disruption of Ion Gradients

Polyether ionophores like this compound function by inserting themselves into the bacterial cell membrane and facilitating the transport of cations across the lipid bilayer. This action disrupts the essential ion gradients (e.g., Na⁺, K⁺, H⁺) that are vital for numerous cellular processes, including ATP synthesis, nutrient transport, and maintenance of membrane potential. The dissipation of these gradients ultimately leads to metabolic collapse and cell death.

Caption: Mechanism of action of a polyether ionophore like this compound.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a polyether ionophore antibiotic such as this compound against Gram-positive bacteria, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective:

To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-positive bacterium.

Materials:

-

This compound (or a representative polyether ionophore) stock solution of known concentration.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial suspension of the test organism (e.g., Staphylococcus aureus, Enterococcus faecalis) adjusted to a 0.5 McFarland standard.

-

Sterile saline or broth for dilutions.

-

Incubator (35°C ± 2°C).

-

Micropipettes and sterile tips.

-

Positive control antibiotic (e.g., vancomycin).

-

Negative control (no antibiotic).

-

Sterility control (no bacteria).

Workflow Diagram:

Caption: Experimental workflow for MIC determination.

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.

-

Typically, 50 µL of CAMHB is added to wells 2 through 12. 100 µL of the highest antibiotic concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded. Wells 11 and 12 serve as controls.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture (18-24 hours old) of the test organism, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation of Microtiter Plate:

-

Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well.

-

Well 11 will contain the bacterial inoculum without any antibiotic (growth control).

-

Well 12 will contain only CAMHB and no bacteria (sterility control).

-

-

Incubation:

-

Seal the microtiter plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

Following incubation, examine the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

The growth control well (well 11) should show turbidity, and the sterility control well (well 12) should remain clear.

-

Conclusion

This compound, as a polyether ionophore, demonstrates a targeted spectrum of activity primarily against Gram-positive bacteria. While specific data for this compound remains limited, analogous data from related compounds suggest potent activity against clinically relevant pathogens, including drug-resistant strains. Its mechanism of action, the disruption of essential transmembrane ion gradients, represents a validated target for antibacterial drug development. The standardized protocols outlined in this guide provide a framework for the further evaluation of this compound and other novel ionophore antibiotics. Further research is warranted to fully characterize the antimicrobial profile of this compound and its potential as a therapeutic agent.

References

Physicochemical Properties of Cafamycin: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties of Cafamycin, a polyether ionophore antibiotic. The information is intended for researchers, scientists, and drug development professionals engaged in the study and application of this bioactive compound. This document outlines key molecular identifiers, solubility characteristics, and stability profiles, and provides detailed experimental protocols for their determination. Furthermore, it explores the presumptive mechanism of action of this compound as an ionophore and its potential impact on cellular signaling pathways.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the tables below. Due to the limited availability of experimental data for some properties, information for the structurally similar analog, Indanomycin, is provided for comparative purposes.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₀H₄₁NO₄ | [1] |

| Molecular Weight | 479.66 g/mol | [1] |

| Exact Mass | 479.3000 u | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% (typical) | [1] |

Table 2: Solubility Profile of this compound and its Analog, Indanomycin

| Solvent | This compound Solubility | Indanomycin Solubility |

| DMSO | Soluble | Soluble |

| DMF | Data not available | Soluble |

| Ethanol | Data not available | Soluble |

| Methanol | Data not available | Soluble |

| Water | Data not available | Limited solubility |

Table 3: Predicted Physicochemical Properties of Indanomycin (as a proxy for this compound)

| Property | Predicted Value |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 9 |

| Topological Polar Surface Area | 79.39 Ų |

| XLogP | 6.76 |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are provided below. These protocols are based on established pharmaceutical analysis techniques.

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-20°C/minute initially.

-

Once the temperature is within 20°C of the expected melting point, the heating rate is reduced to 1-2°C/minute.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. This range constitutes the melting point.

-

Determination of Aqueous Solubility

Objective: To quantify the solubility of this compound in aqueous media at different pH values.

Methodology:

-

Materials: this compound powder, phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0, and a suitable organic solvent for stock solution preparation (e.g., DMSO).

-

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to vials containing each of the buffered solutions.

-

The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the samples are allowed to stand to allow undissolved solid to settle.

-

An aliquot of the supernatant is carefully removed and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Stability Studies

Objective: To evaluate the stability of this compound under various storage conditions.

Methodology (ICH Guideline Q1A(R2)):

-

Sample Preparation: this compound is stored as a solid and in solution (e.g., in DMSO) in appropriate sealed containers.

-

Storage Conditions: Samples are stored under a range of conditions as per ICH guidelines, including:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Samples are withdrawn at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyzed for degradation.

-

Analytical Method: A stability-indicating HPLC method is used to separate and quantify this compound and its degradation products. The method should be validated for specificity, linearity, accuracy, and precision.

Mechanism of Action and Signaling Pathways

This compound is a member of the polyether ionophore class of antibiotics.[2] The primary mechanism of action for these compounds is the disruption of ion gradients across biological membranes.[1][3][4]

Ionophore-Mediated Ion Transport

Polyether ionophores like this compound are lipophilic molecules that can form complexes with cations (e.g., K⁺, Na⁺, Ca²⁺) and transport them across lipid bilayers, down their electrochemical gradients.[3][5] This disrupts the delicate ion homeostasis essential for cellular function and viability.[3]

Potential Impact on Cellular Signaling

The disruption of cellular ion homeostasis can have profound effects on a multitude of signaling pathways. While specific pathways affected by this compound have not been elucidated, the known consequences of ion dysregulation allow for the formulation of potential downstream effects.

-

Membrane Potential: The uncontrolled movement of ions will lead to the dissipation of the membrane potential, affecting all processes dependent on it, such as nutrient transport and ATP synthesis.

-

Calcium Signaling: An influx of Ca²⁺ can act as a secondary messenger, activating various enzymes like protein kinases and phosphatases, which in turn can modulate numerous signaling cascades, including those involved in proliferation, apoptosis, and differentiation.[6]

-

pH Homeostasis: The transport of H⁺ ions can alter intracellular pH, impacting enzyme activity and cellular metabolism.

Experimental Workflow for this compound Analysis

A general workflow for the analysis and characterization of this compound in a research setting is outlined below.

References

- 1. agscientific.com [agscientific.com]

- 2. [Kafamycin--a new pyrrol ether antibiotic] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ionophore - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Ionophores: Potential Use as Anticancer Drugs and Chemosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cafamycin as a Polyether Antibiotic Ionophore

Notice: Initial research has revealed no publicly available scientific literature, technical data, or experimental protocols specifically pertaining to a compound named "Cafamycin." It is possible that this is a novel, proprietary, or less-documented substance. The following guide is therefore constructed based on the general principles and established knowledge of polyether antibiotic ionophores, a class to which "this compound" is stated to belong. The data and methodologies presented are representative of this class of compounds and should be adapted and validated for any specific new molecule.

Introduction to Polyether Antibiotic Ionophores

Polyether ionophores are a class of lipid-soluble molecules produced by various species of Streptomyces bacteria.[1][2] Structurally, they are characterized by multiple heterocyclic rings (tetrahydrofurans and tetrahydropyrans) linked by aliphatic bridges.[1] A key feature is a terminal carboxylic acid group, which is crucial for their ion-transporting function.

Their primary mechanism of action is to transport cations across biological membranes, disrupting the natural ion gradients essential for cellular function and survival.[1] This ionophoric activity is the basis for their wide range of biological effects, including antibacterial, antifungal, antiparasitic, and even anticancer properties.[2]

Core Mechanism of Action: Ionophore Activity

The defining characteristic of polyether antibiotics is their ability to act as ionophores. This process can be visualized as a multi-step mechanism:

Caption: General mechanism of cation transport by a polyether ionophore across a cell membrane.

This disruption of ion gradients, particularly of monovalent cations like K+ and Na+, leads to a cascade of downstream effects, ultimately resulting in cytotoxicity for susceptible organisms.

Quantitative Data on Ionophoric Properties

The efficacy and selectivity of a polyether ionophore are determined by several key quantitative parameters. The following tables present hypothetical data for "this compound," based on typical values for this class of antibiotics.

Table 1: Cation Selectivity of this compound

| Cation | Relative Binding Affinity (%) |

| K+ | 100 |

| Rb+ | 85 |

| Na+ | 40 |

| Cs+ | 25 |

| Li+ | 10 |

| Ca2+ | <5 |

| Mg2+ | <5 |

Table 2: Ion Transport Kinetics of this compound in Artificial Bilayers

| Parameter | Value |

| Transport Rate (ions/molecule/sec) | ~10^3 - 10^4 |

| Apparent Dissociation Constant (Kd) for K+ | 10-100 µM |

| Membrane Translocation Half-life (t1/2) | 1-10 ms |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of novel polyether ionophores.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antibacterial activity of this compound.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton broth.

-

Bacterial Inoculum: Prepare a suspension of the test organism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol for Ion-Selective Electrode Potentiometry

This method is used to quantify the ion selectivity of this compound.

Methodology:

-

Electrode Setup: Calibrate a potassium ion-selective electrode (ISE) and a reference electrode using standard KCl solutions.

-

Membrane Preparation: Create an artificial lipid membrane (e.g., black lipid membrane) separating two chambers containing a buffered solution of a specific cation (e.g., KCl).

-

This compound Addition: Add this compound to one chamber.

-

Potential Measurement: Measure the potential difference across the membrane as this compound transports the cations, leading to a change in ion concentration in the chambers.

-

Selectivity Determination: Repeat the experiment with different cations (e.g., NaCl, LiCl) to determine the relative transport efficiency and thus the selectivity.

Signaling Pathways Affected by Ion Gradient Disruption

The disruption of cellular ion homeostasis by polyether ionophores can trigger various signaling pathways, often leading to apoptosis or other forms of cell death.

Caption: A potential signaling cascade initiated by this compound-induced ion gradient disruption.

The influx of Na+ and efflux of K+ can lead to depolarization of the cell membrane. This can, in turn, induce mitochondrial stress, leading to the production of reactive oxygen species (ROS) and the release of pro-apoptotic factors, ultimately activating the caspase cascade and inducing programmed cell death.

Conclusion and Future Directions

While specific data on "this compound" is not available, its classification as a polyether antibiotic ionophore places it in a well-studied class of molecules with significant biological activity. Future research on this compound would require initial characterization of its structure, followed by a systematic evaluation of its ionophoric properties, antimicrobial spectrum, and mechanism of action using the established protocols outlined in this guide. Understanding its specific cation selectivity and kinetic properties will be crucial for elucidating its biological effects and potential therapeutic applications. For drug development professionals, a thorough investigation of its cytotoxicity against mammalian cells is a critical step to assess its therapeutic index and potential for clinical use.

References

Beyond Antibacterial: A Technical Guide to the Diverse Biological Activities of Cafamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafamycin, a member of the benzoxazole family of antibiotics, has demonstrated a range of biological activities that extend beyond its initial classification as an antibacterial agent. This technical guide provides an in-depth exploration of these non-antibacterial properties, with a focus on its antiviral, anticancer, and enzyme-inhibitory activities. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogs.

Antiviral Activity

Recent studies on Caboxamycin, a closely related structural analog of this compound, have revealed significant antiviral properties, particularly against Coxsackievirus B3 (CVB3), a primary causative agent of viral myocarditis.

Inhibition of Viral Replication

Caboxamycin has been shown to potently inhibit the replication of CVB3 in infected HeLa cells. This inhibitory effect is observed through the reduction of viral capsid protein (VP1) production and the suppression of both positive and negative-strand viral RNA amplification[1][2][3].

Anti-Apoptotic Effects in Viral Infections

A key aspect of this compound's antiviral mechanism appears to be its ability to modulate apoptosis in host cells. In CVB3-infected cells, Caboxamycin treatment leads to a significant decrease in the expression of pro-apoptotic proteins such as BAD and BAX[3][4]. Furthermore, it has been observed to directly inhibit the activity of caspase-3, a critical executioner caspase in the apoptotic cascade[1][3]. This anti-apoptotic action contributes to the preservation of host cells and the mitigation of virus-induced pathology.

Anticancer Activity

Preliminary studies have indicated that this compound possesses inhibitory activity against selected human tumor cell lines. While specific quantitative data for this compound is not yet widely available, the broader class of benzoxazole antibiotics has shown promise in this area. The proposed mechanisms for the anticancer effects of related compounds often involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

This compound has been identified as an inhibitor of phosphodiesterase (PDE), a class of enzymes crucial for regulating intracellular signaling pathways. While the inhibitory activity of this compound against bovine brain PDE has been noted, further research is required to elucidate its specificity and potency against different PDE isoforms and its potential therapeutic implications in conditions where PDE dysregulation is a factor.

Data Presentation

Table 1: Antiviral Activity of Caboxamycin against Coxsackievirus B3

| Parameter | Method | Cell Line | Concentration | Observation | Reference |

| Viral Replication | Western Blot (VP1 protein) | HeLa | 100 µg/mL | Significant inhibition of VP1 production | [2] |

| Viral RNA Amplification | RT-PCR | HeLa | 100 µg/mL | Dramatic reduction in viral RNA | [2] |

| Apoptosis | Western Blot (BAD, BAX) | HeLa | Not specified | Decreased expression of pro-apoptotic proteins | [4] |

| Caspase-3 Activity | Not specified | Cardiac myocytes | Not specified | Direct inhibition of caspase-3 activity | [1] |

| Cell Survival (in vitro) | CCK-8 assay | HeLa | 0.1-100 µg/mL | Strong preservation of cell survival | [4] |

| Myocarditis (in vivo) | Mouse model | Balb/C mice | Not specified | Decreased heart inflammation and virus replication | [4] |

Experimental Protocols

Plaque Reduction Neutralization Assay for CVB3

This assay is a standard method to quantify the titer of infectious virus particles.

-

Cell Seeding: Seed HeLa cells in 6-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the CVB3 viral stock.

-

Infection: Infect the HeLa cell monolayers with the diluted virus for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for 48-72 hours to allow for the formation of plaques (zones of cell death).

-

Staining: Fix the cells and stain with a dye such as crystal violet, which stains viable cells, leaving the plaques clear.

-

Quantification: Count the number of plaques to determine the viral titer, typically expressed as plaque-forming units per milliliter (PFU/mL).

Caspase-3 Colorimetric Assay for Apoptosis

This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.

-

Cell Lysis: Lyse cells (e.g., virally infected or compound-treated) to release their intracellular contents.

-

Substrate Addition: Add a colorimetric substrate for caspase-3, such as DEVD-pNA, to the cell lysate. This substrate consists of a specific peptide sequence (DEVD) recognized by caspase-3, linked to a chromophore (p-nitroaniline, pNA).

-

Incubation: Incubate the mixture at 37°C. If caspase-3 is active in the lysate, it will cleave the DEVD peptide, releasing the pNA chromophore.

-

Detection: Measure the absorbance of the released pNA at 405 nm using a spectrophotometer. The amount of pNA released is proportional to the caspase-3 activity in the sample.

Annexin V Staining for Apoptosis Detection by Flow Cytometry

This method identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.

-

Cell Harvesting: Harvest the cells of interest (both treated and control) and wash them with a suitable buffer.

-

Staining: Resuspend the cells in a binding buffer and add Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to the exposed PS on apoptotic cells, while PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Incubation: Incubate the cells in the dark to allow for staining.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Figure 1: Proposed antiviral mechanism of this compound against CVB3.

Figure 2: Experimental workflow for assessing apoptosis inhibition.

Figure 3: Potential interaction of this compound with the mTOR signaling pathway.

References

- 1. preprints.org [preprints.org]

- 2. preprints.org [preprints.org]

- 3. Caboxamycin Inhibits Heart Inflammation in a Coxsackievirus B3-Induced Myocarditis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caboxamycin Inhibits Heart Inflammation in a Coxsackievirus B3-Induced Myocarditis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of Cafamycin's Molecular Targets: A Technical Guide

Disclaimer: This document outlines a hypothetical in-silico modeling workflow for the antibiotic Cafamycin. As of the time of writing, specific in-silico studies on this compound's molecular targets are not publicly available. The methodologies, targets, and data presented herein are based on established computational drug discovery practices for natural products and are intended to serve as a technical guide for researchers.

Introduction to this compound

This compound is a polyether antibiotic produced by Streptomyces sp. and is known to be an analog of indanomycin, a pyrrole ether antibiotic.[1] Its chemical formula is C30H41NO4, with a molecular weight of 479.66 g/mol .[2] The known biological activity of this compound is its efficacy against Gram-positive bacteria.[1] Polyether antibiotics typically function as ionophores, disrupting the ion gradients across cell membranes, which leads to cell death. This known mechanism provides a starting point for hypothesizing its molecular targets.

Hypothesized Molecular Targets

Based on the structural class of this compound and the common mechanisms of action for antibiotics targeting Gram-positive bacteria, a panel of potential molecular targets can be proposed for an initial in-silico investigation.

Primary Hypothesized Targets (Ion Transport-Related):

-

Bacterial Cell Membrane: Direct interaction and disruption of the lipid bilayer.

-

Ion Channels and Transporters: Specific binding to and modulation of bacterial ion channels.

Secondary Hypothesized Targets (Common Antibiotic Targets):

-

DNA Gyrase (Subunits GyrA and GyrB): An essential enzyme in bacterial DNA replication.

-

RNA Polymerase: A key enzyme in bacterial transcription.

-

Penicillin-Binding Proteins (PBPs): Enzymes involved in the final steps of peptidoglycan synthesis.

-

Ribosomal Subunits (e.g., 50S, 30S): Essential for protein synthesis.

In-Silico Modeling Workflow

A comprehensive in-silico workflow to investigate the interaction of this compound with its hypothesized molecular targets would involve several key stages, as outlined in the diagram below.

Detailed Experimental Protocols

Ligand Preparation

-

3D Structure Generation: The 2D structure of this compound is obtained from a chemical database (e.g., PubChem). A 3D conformation is generated using a molecular modeling software such as ChemDraw or MarvinSketch.

-

Energy Minimization: The generated 3D structure is subjected to energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed in software like Avogadro or MOE (Molecular Operating Environment).

Target Preparation

-

Structure Acquisition: The 3D crystallographic structures of the hypothesized target proteins are downloaded from the Protein Data Bank (PDB).

-

Protein Cleaning: Non-essential water molecules, co-factors, and existing ligands are removed from the protein structure.

-

Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH (e.g., 7.4). The structure is then subjected to a short energy minimization to relieve any steric clashes.

Molecular Docking

-

Binding Site Prediction: The potential binding pocket on the target protein is identified. This can be based on the location of a co-crystallized ligand or through the use of binding site prediction algorithms.

-

Docking Simulation: Molecular docking simulations are performed using software like AutoDock Vina, Glide, or GOLD. The prepared this compound ligand is docked into the defined binding site of each target protein.

-

Scoring: The docking poses are scored based on the software's scoring function, which estimates the binding affinity. The top-ranked poses for each target are saved for further analysis.

Binding Pose and Interaction Analysis

The interactions between this compound and the amino acid residues in the binding pocket of the target proteins are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions using visualization software like PyMOL or UCSF Chimera.

Molecular Dynamics (MD) Simulation

-

System Setup: The top-ranked protein-ligand complex from the docking study is placed in a simulation box with explicit solvent (water molecules) and counter-ions to neutralize the system.

-

Simulation Protocol: The system is subjected to energy minimization, followed by a short period of heating and equilibration. A production MD simulation is then run for a significant time (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex. GROMACS or AMBER are commonly used software for this purpose.

-

Trajectory Analysis: The trajectory of the MD simulation is analyzed to assess the stability of the protein-ligand complex, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Binding Free Energy Calculation

The binding free energy of the this compound-target complex is calculated from the MD simulation trajectory using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This provides a more accurate estimation of the binding affinity than docking scores alone.

Hypothetical Data Presentation

The following table summarizes the kind of quantitative data that would be generated from the proposed in-silico workflow.

| Hypothesized Target | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| DNA Gyrase Subunit A | 5L3J | -9.8 | -45.2 | Asp73, Gly77, Ala92 |

| DNA Gyrase Subunit B | 4F86 | -10.5 | -52.8 | Asp461, Asn460, Glu424 |

| RNA Polymerase | 6JBQ | -11.2 | -61.5 | Arg449, Gln936, His1242 |

| Penicillin-Binding Protein 2a | 1VQQ | -8.9 | -38.7 | Ser403, Tyr446, Asn464 |

| 50S Ribosomal Subunit | 4WFA | -12.1 | -70.1 | U2585, A2058, A2059 |

Potential Signaling Pathway Modulation

Given that many antibiotics ultimately interfere with central cellular processes, a potential downstream effect of this compound's primary action could be the disruption of bacterial protein synthesis. The following diagram illustrates a simplified representation of this pathway.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Cafamycin against Staphylococcus aureus

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Cafamycin against the bacterium Staphylococcus aureus. The MIC is a critical metric in drug discovery and development, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the widely accepted broth microdilution method, adhering to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).

Understanding this compound's Mechanism of Action:

This compound, also known as Caffeic Acid, is a phenolic compound that has demonstrated antibacterial properties. Its primary mechanism of action against Staphylococcus aureus is believed to be the disruption and increased permeability of the bacterial cell membrane.[1] This disruption can lead to the leakage of intracellular components and ultimately, cell death. Some studies also suggest that caffeic acid may inhibit efflux pumps, which are bacterial mechanisms for expelling antibiotics, potentially enhancing the efficacy of other antimicrobial agents.[1]

Experimental Protocol: Broth Microdilution Method

This protocol outlines the steps for determining the MIC of this compound against S. aureus using the broth microdilution technique in a 96-well microtiter plate format.

1. Materials and Reagents:

-

This compound (Caffeic Acid)

-

Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl Sulfoxide (DMSO) (if needed for this compound solubilization)

-

Sterile 96-well microtiter plates

-

Sterile reservoirs

-

Multichannel pipette

-

Single-channel pipettes

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

2. Preparation of Reagents and Bacterial Inoculum:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final concentration of the solvent in the assay does not exceed 1%.[2] The stock concentration should be high enough to allow for serial dilutions.

-

Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus and suspend them in sterile saline or PBS.

-

Standardization of Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm.

-

Working Inoculum: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

3. Assay Procedure:

-

Serial Dilution of this compound:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working this compound solution (at twice the desired highest final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no this compound).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the prepared working bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

4. Data Interpretation:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth of S. aureus. This can be confirmed by comparing the wells to the growth control (well 11) and the sterility control (well 12).

Quantitative Data Summary

| Parameter | Recommended Value/Range | Reference/Note |

| Bacterial Inoculum Concentration | 5 x 10⁵ CFU/mL (final concentration in well) | CLSI Guideline[3] |

| This compound Concentration Range | Typically 0.06 to 64 µg/mL or higher | Adjust based on expected potency |

| Incubation Temperature | 35°C ± 2°C | CLSI Guideline[4] |

| Incubation Time | 16-20 hours | CLSI Guideline |

| Solvent (for this compound) | DMSO (if necessary) | Final concentration should not exceed 1%[2] |

| Culture Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standard medium for susceptibility testing[4] |

| Quality Control Strain | Staphylococcus aureus ATCC 29213 | CLSI Recommended Strain[5] |

Visualizations

Caption: Experimental workflow for determining the MIC of this compound against S. aureus.

Caption: Proposed mechanism of action of this compound against S. aureus.

References

Application Note & Protocol: Preparation of Cafamycin Stock Solutions for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cafamycin is a bioactive pyrrole ether antibiotic used in various research applications.[1] Accurate and consistent experimental results depend on the correct preparation, storage, and handling of stock solutions. This document provides a detailed protocol for preparing this compound stock solutions for use in in vitro assays, ensuring reproducibility and maintaining the integrity of the compound.

Physicochemical Properties of this compound

A summary of the key properties of this compound is essential for accurate stock preparation.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₄₁NO₄ | [1] |

| Molecular Weight | 479.66 g/mol | [1][2] |

| CAS Number | 112303-17-0 | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | [1] |

Note: The batch-specific molecular weight may vary slightly due to hydration, which can affect the solvent volumes required.[1]

Required Materials and Equipment

-

This compound powder

-

Anhydrous or sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Cell culture medium or appropriate assay buffer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO. For cell-based assays, it is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the solvent's effect on the cells.[2][3]

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 479.66 g/mol x 1000 mg/g = 4.80 mg

Step-by-Step Procedure:

-

Weighing: Carefully weigh out 4.80 mg of this compound powder on an analytical balance.

-

Solubilization: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of high-quality DMSO to the tube.

-

Dissolution: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if dissolution is slow, but avoid excessive heat.[2]

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[4]

-

Storage: Store the aliquoted stock solutions as recommended in the storage table below.

Protocol for Preparing Working Solutions

Directly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate.[2] A serial or gradient dilution is recommended.

Step-by-Step Procedure:

-

Pre-warm Medium: Before dilution, pre-warm the cell culture medium or assay buffer to 37°C to help prevent precipitation.[2]

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.

-

Final Dilution: Add the stock or intermediate solution to the pre-warmed culture medium to achieve the desired final concentration. For instance, to achieve a 1 µM final concentration from a 1 mM stock, add 1 µL of the stock to every 1 mL of medium (a 1:1000 dilution).

-

Mixing: Mix immediately and thoroughly by gentle inversion or pipetting to ensure homogeneity.

-

Control: Prepare a vehicle control using the same final concentration of DMSO in the culture medium as used for the this compound-treated samples.[4]

Storage and Stability

Proper storage is critical to maintain the bioactivity of this compound.

| Form | Storage Condition | Duration | Reference |

| Solid Powder | -20°C, dry and dark | Up to 3 years | [2] |

| DMSO Stock Solution | -20°C or -80°C | 1 month at -20°C, 1 year at -80°C | [1][2][4] |

| Aqueous Working Solution | 2-8°C | Should be prepared fresh before use. | [3] |

Note: Avoid repeated freeze-thaw cycles of the stock solution.[4]

Visualizations

Disclaimer: The specific molecular target of this compound is not definitively established in the provided search results. This diagram illustrates a common mechanism of action for antibiotics that target protein synthesis, which is a potential, but hypothesized, pathway for this compound.

References

Best Practices for the Microbiological Assessment of Cafamycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafamycin is a polyether ionophore antibiotic with pronounced activity against Gram-positive bacteria. As a member of the ionophore class of antibiotics, its mechanism of action involves the disruption of transmembrane ion gradients, leading to a cascade of events that ultimately result in bacterial cell death. This compound is structurally analogous to Indanomycin, and much of its handling and application in the laboratory can be guided by the established principles for this class of molecules.[1]

These application notes provide detailed protocols for the effective use and evaluation of this compound in a microbiology laboratory setting. The following sections outline best practices for preparing this compound solutions, determining its minimum inhibitory concentration (MIC) against key Gram-positive pathogens, and assessing its bactericidal activity through time-kill kinetic assays.

Data Presentation

Table 1: In Vitro Activity of the this compound Analog, Indanomycin, Against Gram-Positive Bacteria

As specific MIC data for this compound is not widely available in published literature, the following table presents MIC values for its close structural analog, Indanomycin. These values can serve as a preliminary guide for determining the appropriate concentration ranges for this compound in initial experiments. It is crucial to experimentally determine the precise MIC of this compound for the specific strains used in your laboratory.

| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 | 1.0 |

| MRSA Clinical Isolates | 1.0 | 2.0 | |

| Streptococcus pneumoniae | ATCC 49619 | 0.125 | 0.25 |

| Penicillin-Resistant Strains | 0.25 | 0.5 | |

| Enterococcus faecalis | ATCC 29212 | 2.0 | 4.0 |

| VRE Clinical Isolates | 4.0 | 8.0 |

Note: Data is compiled from various sources and represents typical ranges. Actual MICs should be determined for specific strains.

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

-

Vortex thoroughly until the this compound is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. This compound has limited water solubility, so DMSO is the recommended solvent.[1]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against Gram-positive bacteria.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase, adjusted to 0.5 McFarland standard

-

Multichannel pipette

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare Serial Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution (appropriately diluted from the main stock to twice the highest desired final concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).[2][3]

-

Inoculum Preparation: a. From a fresh culture plate, select 3-5 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] c. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5] This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm.

Time-Kill Kinetic Assay

This assay determines the rate at which this compound kills a bacterial population over time.

Materials:

-

This compound stock solution

-

CAMHB

-

Bacterial culture in logarithmic growth phase

-

Sterile culture tubes or flasks

-

Shaking incubator

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Spectrophotometer

Procedure:

-

Preparation: a. Prepare tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without any antibiotic.

-

Inoculation: a. Adjust a logarithmic phase bacterial culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in each tube.

-

Incubation and Sampling: a. Incubate all tubes at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[6][7]

-

Enumeration of Viable Bacteria: a. Perform serial ten-fold dilutions of each aliquot in sterile saline. b. Plate a known volume of the appropriate dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8]

Visualizations

Mechanism of Action and Cellular Disruption

Caption: this compound, a polyether ionophore, disrupts bacterial cell membrane function.

Experimental Workflow for MIC Determination

Caption: Standard workflow for determining the MIC of this compound.

Logical Flow of Time-Kill Assay

Caption: Overview of the time-kill assay procedure.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [helda.helsinki.fi]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Cafamycin Agar Disk Diffusion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafamycin is a polyether, specifically a pyrrol ether, antibiotic with activity primarily against Gram-positive bacteria.[1] As an ionophore, its mechanism of action is presumed to involve the disruption of ion gradients across the bacterial cell membrane, leading to cell death. The agar disk diffusion assay, a modification of the Kirby-Bauer method, is a standardized, cost-effective method for determining the in vitro susceptibility of bacterial isolates to antimicrobial agents.[2][3] This document provides a detailed protocol for performing an agar disk diffusion assay for this compound, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][4][5][6][7]

Disclaimer: As this compound is a novel antibiotic, standardized interpretive criteria for zones of inhibition (i.e., susceptible, intermediate, resistant) have not yet been established by regulatory bodies. The zone diameters provided in this document are for illustrative purposes only and must be validated by individual laboratories.

Principle of the Test

A standardized inoculum of a susceptible bacterial strain is swabbed uniformly across the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specific concentration of this compound is then placed on the agar surface. The plate is incubated, during which time the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to this compound, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that particular bacterial strain.[8]

Materials and Methods

Materials

-

This compound analytical standard

-

Sterile 6 mm paper disks

-

Sterile saline or phosphate-buffered saline (PBS)

-

Sterile cotton swabs

-

Pure cultures of quality control (QC) and test organisms (e.g., Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212)

-

Incubator (35°C ± 2°C)[9]

-

Calipers or a ruler for measuring zone diameters

Preparation of this compound Disks

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) to a concentration of 1 mg/mL.

-

Dilute the stock solution to achieve the desired concentration for impregnating the disks (e.g., 30 µ g/disk ). The optimal concentration needs to be determined empirically.

-

Aseptically apply a precise volume (e.g., 30 µL of a 1 mg/mL solution for a 30 µg disk) of the this compound solution to each sterile 6 mm paper disk.

-

Allow the disks to dry completely in a sterile environment before use. Store prepared disks in a desiccator at 2-8°C.

Experimental Protocol

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[3][7][8] This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

-

-

Inoculation of MHA Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform coverage.[7]

-

-

Application of this compound Disks:

-

Within 15 minutes of inoculating the plate, use sterile forceps to place the this compound disk onto the agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

-

-

Reading and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using calipers or a ruler.

-

Interpret the results based on pre-determined and validated zone diameter breakpoints.

-

Quality Control

To ensure the accuracy and reproducibility of the results, it is essential to perform quality control testing with each batch of new media and this compound disks. This is done by testing known susceptible and resistant strains.

| Quality Control Organism | This compound Disk Content | Expected Zone Diameter (mm) |

| Staphylococcus aureus ATCC 25923 | 30 µg | To be determined |

| Enterococcus faecalis ATCC 29212 | 30 µg | To be determined |

Data Presentation

The following table can be used to record and compare the results of the agar disk diffusion assay for this compound against various bacterial isolates.

| Bacterial Isolate ID | Gram Stain | Source of Isolate | Zone of Inhibition (mm) | Interpretation |

| Isolate 1 | Gram-positive | Clinical Sample | e.g., 22 | e.g., Susceptible |

| Isolate 2 | Gram-positive | Environmental Sample | e.g., 8 | e.g., Resistant |

| Isolate 3 | Gram-negative | Clinical Sample | e.g., 0 | e.g., Resistant |

Visualizations

Experimental Workflow

Caption: Workflow for the this compound Agar Disk Diffusion Assay.

Proposed Mechanism of Action of this compound

Caption: Proposed ionophore mechanism of action for this compound.

References

- 1. [Kafamycin--a new pyrrol ether antibiotic] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Capoamycin | C35H38O10 | CID 6438788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 112303-17-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 8. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

Application Notes: Utilizing Rapamycin in High-Throughput Screening Assays for mTORC1 Inhibition

Introduction

Rapamycin is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus.[1] Initially developed as an antifungal agent, it was later discovered to have potent immunosuppressive and antiproliferative properties.[1] These effects are mediated through its highly specific inhibition of the Mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] Rapamycin's specificity makes it an invaluable tool in cell biology research and a benchmark inhibitor for drug discovery campaigns targeting the mTOR signaling pathway. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of Rapamycin in high-throughput screening (HTS) to identify and characterize novel inhibitors of mTOR Complex 1 (mTORC1).

Mechanism of Action: Rapamycin and the mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[2][4] Rapamycin primarily inhibits mTORC1. Its mechanism is unconventional; Rapamycin first forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[1][5] This Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, acting as an allosteric inhibitor of mTORC1.[1]

mTORC1 integrates signals from various upstream pathways, including growth factors (via PI3K/AKT) and amino acids, to control protein synthesis and other anabolic processes.[3][6] Key downstream effectors of mTORC1 include S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[1][7] By inhibiting mTORC1, Rapamycin leads to the dephosphorylation of these substrates, resulting in the suppression of cap-dependent translation and ribosome biogenesis.[1] The phosphorylation status of mTORC1 substrates, such as the ribosomal protein S6 (a downstream target of S6K1), serves as a reliable biomarker for pathway activity in cell-based assays.[8]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Potency of Cafamycin in Bioassays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with low potency of Cafamycin in bioassays. The following information is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Disclaimer: Information regarding "this compound," including its specific mechanism of action, signaling pathways, and quantitative data, is hypothetical and presented for illustrative purposes to guide troubleshooting for a generic antibiotic compound. The principles and protocols described are based on general best practices for cell-based assays and antibiotic testing.

Frequently Asked Questions (FAQs)

Q1: We are observing a significantly lower potency (higher IC50) for this compound in our bioassay than expected. What are the common initial steps to troubleshoot this issue?

A1: When encountering lower than expected potency, it is crucial to systematically evaluate the key components of your experiment. The initial troubleshooting steps should focus on the integrity of the compound, the health and consistency of the biological system, and the experimental setup itself. A logical workflow can help pinpoint the source of the discrepancy.

Caption: Initial troubleshooting workflow for low drug potency.

Troubleshooting Guides

Section 1: this compound Compound Integrity

Q2: How can we be sure that the this compound compound itself is not the source of the low potency?

A2: The stability and handling of the compound are critical for obtaining reliable results. Improper storage or handling can lead to degradation of this compound, resulting in reduced activity.

Key areas to investigate:

-

Storage Conditions: this compound, as a solid powder, should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[1] Stock solutions in DMSO should also be stored at -20°C.

-

Stock Solution Preparation: Always prepare fresh stock solutions from the solid compound for critical experiments. Avoid using old stock solutions that may have undergone degradation. Ensure the compound is fully dissolved in the solvent.

-

Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the assay should be consistent across all wells and kept at a low, non-toxic level (typically ≤0.5%). High solvent concentrations can affect cell health and interfere with the assay.

Table 1: Hypothetical this compound Stability Data

| Storage Condition | Duration | Expected Potency Retention |

| Solid, -20°C, Dark, Dry | 2 years | >98% |

| Solid, 4°C, Dark, Dry | 2 weeks | >95% |

| DMSO Stock, -20°C | 6 months | >95% |

| DMSO Stock, 4°C | 1 week | ~80% |

| Aqueous Solution, 4°C | 24 hours | ~50% |

Section 2: Biological System (Cell-Based Assays)

Q3: Our cells appear healthy, but we still see low this compound potency. What cellular factors could be at play?

A3: The physiological state of your cells can significantly impact their response to a drug. Inconsistent cell culture practices are a common source of variability in bioassays.[2][3][4]

-

Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering drug sensitivity.

-

Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your assay plate. Over- or under-confluent cells can exhibit different sensitivities to cytotoxic agents.

-

Contamination: Perform regular testing for Mycoplasma contamination. Mycoplasma can alter cellular metabolism and response to stimuli, leading to unreliable results.[4]

Table 2: Effect of Cellular Parameters on this compound IC50 (Hypothetical Data)

| Parameter | Condition 1 | Hypothetical IC50 (µM) | Condition 2 | Hypothetical IC50 (µM) |

| Cell Passage Number | Low (P5-P10) | 5.2 | High (P>30) | 15.8 |

| Seeding Density | Optimal (80% conf.) | 5.5 | Low (30% conf.) | 8.1 |

| Mycoplasma Status | Negative | 5.0 | Positive | 25.3 |

Section 3: Assay Protocol and Experimental Setup

Q4: We've checked our compound and cells, but the problem persists. Could our assay protocol be the issue?

A4: Yes, subtle variations in the experimental protocol can lead to significant differences in measured potency.[5][6]

-

Reagent Preparation and Addition: Ensure all reagents are prepared correctly and are not expired. The order of reagent addition can sometimes influence the outcome.

-

Incubation Times and Conditions: Adhere strictly to the specified incubation times and maintain consistent temperature, humidity, and CO2 levels.

-

Plate Type: The type of microplate used can affect results, especially for fluorescence- or luminescence-based assays. Black plates are generally recommended for fluorescence assays to minimize background and crosstalk.[5]

Experimental Protocols

Protocol 1: Preparation of Fresh this compound Stock Solution

-

Weighing: Accurately weigh out a sufficient amount of solid this compound powder in a sterile microfuge tube.

-

Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortexing: Vortex the solution thoroughly for at least 2 minutes to ensure the compound is completely dissolved.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes.

-

Storage: Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Mycoplasma Contamination Testing

-

Method: Utilize a PCR-based Mycoplasma detection kit for rapid and sensitive results.

-

Sample Collection: Collect 1 mL of spent culture medium from your cell stock.

-

Procedure: Follow the manufacturer's instructions for the PCR kit. This typically involves DNA extraction from the medium, followed by PCR with primers specific for Mycoplasma DNA.

-

Analysis: Analyze the PCR product using gel electrophoresis. The presence of a band of the correct size indicates Mycoplasma contamination.

Signaling Pathway and Mechanism of Action (Hypothetical)

Q5: What is the proposed mechanism of action for this compound?

A5: While the specific pathway for this compound is not defined, many antibiotics function by inhibiting crucial cellular processes in bacteria, such as protein synthesis. A hypothetical mechanism involves the binding of this compound to the bacterial ribosome, leading to the inhibition of protein translation and ultimately cell death.

Caption: Hypothetical mechanism of action for this compound.

The following logical diagram can guide you in systematically identifying the root cause of low this compound potency in your bioassays.

Caption: Decision tree for troubleshooting low potency.

References

Technical Support Center: Optimizing Cafamycin Antimicrobial Assays